Sulfosuccinic acid

Catalog No.
S568868
CAS No.
5138-18-1
M.F
C4H6O7S
M. Wt
198.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfosuccinic acid

CAS Number

5138-18-1

Product Name

Sulfosuccinic acid

IUPAC Name

2-sulfobutanedioic acid

Molecular Formula

C4H6O7S

Molecular Weight

198.15 g/mol

InChI

InChI=1S/C4H6O7S/c5-3(6)1-2(4(7)8)12(9,10)11/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11)

InChI Key

ULUAUXLGCMPNKK-UHFFFAOYSA-N

SMILES

Array

Synonyms

sodium thiosuccinate, sulfosuccinate, sulfosuccinic acid, thiosuccinic acid, thiosuccinic acid, ammonium salt, thiosuccinic acid, diammonium salt, thiosuccinic acid, disodium salt, thiosuccinic acid, magnesium salt, thiosuccinic acid, monoammonium salt, thiosuccinic acid, monosodium salt, thiosuccinic acid, sodium salt, thiosuccinic acid, trilithium salt, thiosuccinic acid, trisodium salt

Canonical SMILES

C(C(C(=O)O)S(=O)(=O)O)C(=O)O

The exact mass of the compound Sulfosuccinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sulfosuccinic acid (CAS 5138-18-1) is a bifunctional dicarboxylic acid featuring two carboxylic acid groups and one sulfonic acid group. Commercially supplied as a 70 wt.% aqueous solution or solid salt, it serves as a dual-action covalent crosslinker and proton donor. In procurement and material selection, its primary value lies in its ability to simultaneously crosslink hydroxyl-bearing polymers—such as polyvinyl alcohol (PVA), chitosan, and cellulose—via esterification while permanently grafting proton-conducting sulfonic moieties into the polymer backbone [1]. This bifunctionality allows manufacturers to consolidate crosslinking and sulfonation into a single precursor step, streamlining the production of ion-exchange membranes and advanced hydrogels[2].

Substituting sulfosuccinic acid with generic dicarboxylic acids (like succinic acid) or standard crosslinkers (like glutaraldehyde) fundamentally compromises material functionality. Succinic acid can crosslink polymer chains but lacks the sulfonic group required to impart high ion exchange capacity (IEC) and proton conductivity [1]. Conversely, relying on free sulfuric acid for sulfonation without covalent crosslinking leads to rapid leaching of the acid in aqueous environments. Glutaraldehyde, while an established crosslinker, is highly toxic and provides no proton-conducting functionality [2]. Sulfosuccinic acid consolidates robust esterification-based crosslinking and permanent sulfonation into a single, non-volatile precursor, preventing leaching and eliminating toxic reagents from the manufacturing workflow.

Proton Conductivity Enhancement vs. Unsulfonated Baselines

When used to crosslink cellulose nanocrystals (CNCs) or microcrystalline cellulose, sulfosuccinic acid (SSA) introduces a dense network of sulfonic acid groups that drastically increases proton transport. Studies demonstrate that SSA-crosslinked microcrystalline cellulose achieves a maximum in-plane proton conductivity of 40 mS/cm at 80 °C, while SSA-crosslinked cellulose nanofibrils (CNFs) show an increase in through-plane conductivity from 0.48 mS/cm (unmodified) to 3.17 mS/cm. This represents a multi-order-of-magnitude improvement over unsulfonated baselines, directly rivaling commercial ionomers without requiring perfluorinated chemistry [1].

Evidence DimensionThrough-plane / In-plane proton conductivity
Target Compound DataUp to 40 mS/cm (at 80 °C) in crosslinked microcrystalline cellulose
Comparator Or Baseline0.48 mS/cm (unmodified cellulose baseline)
Quantified Difference6.6x to >80x increase in proton conductivity
ConditionsFully hydrated state, 80 °C to 120 °C evaluation

Allows manufacturers to replace expensive, environmentally persistent perfluorinated ionomers with low-cost, bio-based alternatives in fuel cell procurement.

Methanol Crossover Reduction vs. Commercial Fluoropolymers

In Direct Methanol Fuel Cells (DMFCs), fuel crossover severely degrades efficiency. Membranes formulated with PVA and chitosan crosslinked by sulfosuccinic acid exhibit a highly dense, robust covalent network that physically restricts methanol crossover. Research shows that these SSA-crosslinked blends achieve competitive proton conductivity while demonstrating measurably lower methanol and hydrogen permeability compared to the industry-standard Nafion 115 membrane [1]. The dual-action of SSA—tightening the polymer matrix via esterification while providing proton-hopping sites—creates a distinct barrier advantage.

Evidence DimensionMethanol and hydrogen permeability
Target Compound DataLower permeability with maintained proton conductivity (~10^-2 S/cm)
Comparator Or BaselineNafion 115 (standard commercial perfluorinated membrane)
Quantified DifferenceMeasurable reduction in methanol crossover vs. Nafion 115
ConditionsPVA/Chitosan (80/20) blend crosslinked with SSA, evaluated under DMFC operating conditions

Essential for DMFC developers looking to procure a membrane precursor that solves the critical methanol crossover problem inherent to standard fluoropolymers.

Covalent Network Stability vs. Succinic Acid

Sulfosuccinic acid demonstrates high crosslinking efficiency in PVA-based membranes at relatively low concentrations. When compared to simple dicarboxylic acids like succinic acid, SSA effectively crosslinks PVA at just 5–10 wt.% under thermal treatment (140 °C to 200 °C). This results in a highly stable membrane with a reduced dissolution rate in aqueous environments. While higher concentrations of SSA can increase the dissolution rate due to excessive hydrophilicity from unreacted sulfonic groups, the optimized 5–10 wt.% loading provides a balance of mechanical robustness and chemical stability that non-functionalized crosslinkers cannot match [1].

Evidence DimensionCrosslinking efficiency and aqueous dissolution rate
Target Compound DataEffective crosslinking and low dissolution at 5–10 wt.% SSA loading
Comparator Or BaselineUncrosslinked PVA and Succinic Acid crosslinked PVA
Quantified DifferenceSuperior network stability at low weight percentages compared to baselines
ConditionsThermal crosslinking at 140 °C to 200 °C in PVA membranes

Reduces the required volume of crosslinker in the bill of materials while ensuring the final polymer matrix survives high-temperature aqueous environments.

Non-Perfluorinated Proton Exchange Membranes (PEMs)

Driven by its ability to simultaneously crosslink and sulfonate cellulosic or PVA/chitosan backbones, sulfosuccinic acid is the precursor of choice for manufacturing eco-friendly, low-cost PEMs for hydrogen and direct methanol fuel cells. It replaces expensive fluorinated ionomers while mitigating fuel crossover [1].

Cation Exchange Membranes for Water Treatment

In electrodialysis and desalination applications, SSA is utilized to fabricate robust cation exchange membranes. Its covalent integration prevents the leaching of active sulfonic sites, ensuring long-term ion exchange capacity and stable water swelling behavior during continuous filtration[2].

Biodegradable Packaging and Edible Films

SSA serves as a non-toxic, highly effective crosslinking agent for UV-cured chitosan and PVA blended films. By replacing hazardous crosslinkers like glutaraldehyde, SSA enables the production of safe, mechanically strong, and biodegradable films suitable for food packaging and agricultural applications [3].

XLogP3

-1.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

197.98342370 Da

Monoisotopic Mass

197.98342370 Da

Heavy Atom Count

12

UNII

X769MZ3BBT

Related CAS

52740-64-4 (di-NH4 salt)
13419-59-5 (tri-Na salt)
14933-03-0 (di-Na salt)
20526-58-3 9Na salt)
29454-16-8 (mono-Na salt)
55098-36-7 (Mg salt)
64051-32-7 (mono-NH4 salt)
75499-40-0 (NH4 salt)
94138-92-8 (tri-Li salt)

GHS Hazard Statements

Aggregated GHS information provided by 80 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 80 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 74 of 80 companies with hazard statement code(s):;
H314 (91.89%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (40.54%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

5138-18-1

Wikipedia

Sulfosuccinic acid

General Manufacturing Information

Butanedioic acid, 2-sulfo-: ACTIVE

Dates

Last modified: 08-15-2023

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